molecular formula C9H18O B3382717 4-methyl-3-(propan-2-yl)pentan-2-one CAS No. 35367-59-0

4-methyl-3-(propan-2-yl)pentan-2-one

Cat. No.: B3382717
CAS No.: 35367-59-0
M. Wt: 142.24 g/mol
InChI Key: YLJJHNOCQAERGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(propan-2-yl)pentan-2-one can be achieved through several methods. One common approach involves the alkylation of 4-methyl-2-pentanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of precursor compounds under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4-methyl-3-(propan-2-yl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a strong base like NaH.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

4-methyl-3-(propan-2-yl)pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its distinct odor profile.

Mechanism of Action

The mechanism of action of 4-methyl-3-(propan-2-yl)pentan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and binding affinity with enzymes and receptors. The compound’s effects are mediated through pathways involving the modification of functional groups and the formation of intermediate complexes.

Comparison with Similar Compounds

    3-methyl-2-pentanone: Similar structure but lacks the isopropyl group.

    4-methyl-2-pentanone: Similar structure but lacks the isopropyl group.

    3-isopropyl-2-pentanone: Similar structure but lacks the methyl group.

Uniqueness: 4-methyl-3-(propan-2-yl)pentan-2-one is unique due to the presence of both methyl and isopropyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-methyl-3-propan-2-ylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-6(2)9(7(3)4)8(5)10/h6-7,9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJJHNOCQAERGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35367-59-0
Record name 3-isopropyl-4-methylpentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-3-(propan-2-yl)pentan-2-one
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4-methyl-3-(propan-2-yl)pentan-2-one
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Reactant of Route 6
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